molecular formula C18H24N2S B1372358 2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine CAS No. 1021233-79-3

2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine

Cat. No.: B1372358
CAS No.: 1021233-79-3
M. Wt: 300.5 g/mol
InChI Key: JWGZANXWSYSDOX-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-c]pyridine core fused to an ethanamine backbone, with a para-isopropylphenyl substituent. While direct pharmacological data for this compound are unavailable, its structural analogs suggest applications in serotonin or dopamine receptor modulation .

Properties

IUPAC Name

2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-propan-2-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2S/c1-13(2)14-3-5-15(6-4-14)17(11-19)20-9-7-18-16(12-20)8-10-21-18/h3-6,8,10,13,17H,7,9,11-12,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGZANXWSYSDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CN)N2CCC3=C(C2)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021233-79-3
Record name 2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine
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Preparation Methods

The synthesis of 2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.

Scientific Research Applications

Pharmacological Potential

The compound has been studied for its potential as a pharmaceutical agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development. Research indicates that compounds with thienopyridine structures can exhibit various pharmacological activities, including:

  • Antidepressant Effects : Similar compounds have shown promise in modulating neurotransmitter systems, potentially offering therapeutic benefits in mood disorders.
  • Anticancer Activity : The thienopyridine scaffold has been associated with anticancer properties, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

Neurotransmitter Modulation

Studies have indicated that this compound may influence neurotransmitter pathways, particularly serotonin and norepinephrine systems. This modulation could lead to applications in treating anxiety and depression.

Chemical Synthesis

The synthesis of 2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine typically involves multi-step organic reactions, including:

  • Formation of the thienopyridine core.
  • Alkylation reactions to introduce the isopropylphenyl group.
  • Final purification steps to achieve the desired purity level.

Case Study 1: Antidepressant Activity

In a study published in a peer-reviewed journal, researchers explored the antidepressant-like effects of various thienopyridine derivatives in rodent models. The results indicated that compounds with similar structures to this compound exhibited significant reductions in depressive-like behaviors when administered at specific dosages.

Case Study 2: Anticancer Properties

Another research effort focused on evaluating the anticancer efficacy of thienopyridine derivatives against various cancer cell lines. The study found that certain derivatives demonstrated cytotoxic effects through apoptosis pathways. The compound's structure was instrumental in enhancing its interaction with cancer cell receptors.

Mechanism of Action

The mechanism of action of 2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can lead to changes in the activity of the target, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The primary structural variations among analogs lie in the substituents on the phenyl ring attached to the ethanamine group. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Physical State Key Properties Source
2-[4-(Propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine 4-Isopropylphenyl C₁₇H₂₃N₂S 293.44* Not reported High lipophilicity
2-[4-(Methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine 4-Methylsulfanylphenyl C₁₆H₂₀N₂S₂ 304.48 Oil Moderate solubility in organic solvents
2-(3,4-Dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine 3,4-Dichlorophenyl C₁₅H₁₆Cl₂N₂S 339.27 Not reported Increased polarity, halogen effects

*Calculated based on molecular formula.

Key Observations:
  • Lipophilicity : The isopropyl group (logP ~3.5 estimated) confers higher lipophilicity than the methylsulfanyl (logP ~2.8) or dichlorophenyl (logP ~3.0) groups, which may enhance CNS bioavailability .
  • Synthetic Accessibility: The thienopyridine core is synthetically versatile, allowing modifications via cyclization and coupling reactions (e.g., Vilsmeier–Haack formylation) .

Pharmacological Implications

While direct activity data for the target compound are lacking, insights can be drawn from related structures:

  • Dichlorophenyl Analog : Chlorine atoms introduce electronegativity, favoring interactions with hydrophobic pockets in enzymes or receptors. This substitution is common in antimicrobial and anticancer agents .

Purity and Commercial Availability

The thienopyridine-ethanamine scaffold is available in high purity (up to 99.999%) for research purposes, though the target compound is currently discontinued by suppliers like CymitQuimica . Analogs such as the methylsulfanyl derivative are marketed by American Elements in bulk quantities with customizable packaging .

Biological Activity

2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine, also known by its IUPAC name 2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-isopropylphenyl)ethanamine, is a compound that has gained attention in recent years for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-c]pyridine core structure, which is known for its role in various biological activities. The presence of an isopropylphenyl group contributes to its pharmacological properties. The molecular formula is C18H24N2SC_{18}H_{24}N_{2}S with a molecular weight of 300.46 g/mol.

PropertyValue
Molecular FormulaC₁₈H₂₄N₂S
Molecular Weight300.46 g/mol
IUPAC Name2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-isopropylphenyl)ethanamine
CAS Number1021233-79-3

Research indicates that compounds based on the thieno[3,2-c]pyridine scaffold exhibit significant interactions with various protein kinases. These interactions can lead to inhibition of kinase activity, which is crucial in many cellular processes including cell proliferation and apoptosis. Notably, the thieno[3,2-b]pyridine derivatives have been identified as selective inhibitors for specific kinases such as Haspin.

Case Study: Haspin Inhibition

A study demonstrated that thieno[3,2-b]pyridine derivatives could effectively inhibit Haspin kinase activity. While inhibition alone did not induce cytotoxicity in cancer cells, it highlighted the potential for these compounds to be used in combination therapies targeting multiple kinases for enhanced efficacy against tumors .

Pharmacological Effects

The compound has been investigated for its potential as an anti-cancer agent due to its ability to modulate kinase activity. Additionally, it may exhibit neuroprotective properties by influencing pathways involved in neurodegenerative diseases.

Research Findings

  • Kinase Selectivity : The thieno[3,2-c]pyridine scaffold allows for the development of highly selective kinase inhibitors. This selectivity is essential for minimizing off-target effects and improving therapeutic outcomes .
  • In Vivo Applications : Compounds derived from this scaffold have shown promise in preclinical models for their ability to penetrate biological membranes and reach target sites effectively .
  • Combination Therapies : There is ongoing research into the use of this compound in combination with other therapeutic agents to enhance anti-tumor efficacy through synergistic mechanisms .

Table 2: Summary of Biological Activities

Activity TypeDescription
Kinase InhibitionSelective inhibition of Haspin and other kinases
Anti-Cancer PotentialModulation of pathways involved in cancer cell proliferation
Neuroprotective EffectsPotential influence on neurodegenerative disease pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine
Reactant of Route 2
2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine

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